3-O-Methyl 17Beta-Estradiol-d5 17-O-Tetrahydropyran (Mixture of Diastereomers)
CAS No.:
Cat. No.: VC16668734
Molecular Formula: C24H34O3
Molecular Weight: 375.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H34O3 |
|---|---|
| Molecular Weight | 375.6 g/mol |
| IUPAC Name | 2-[[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]oxy]oxane |
| Standard InChI | InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1/i6D2,8D2,19D |
| Standard InChI Key | SJDZPRJOUBDGJM-UBFXQWMCSA-N |
| Isomeric SMILES | [2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC[C@@H]3OC5CCCCO5)C |
| Canonical SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure modifies the native 17β-estradiol backbone through two key substitutions:
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3-O-Methylation: A methoxy (-OCH₃) group replaces the hydroxyl at position 3, altering polarity and metabolic stability.
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17-O-Tetrahydropyran Protection: A tetrahydropyran ring at position 17 shields the hydroxyl group, modulating solubility and receptor binding kinetics .
Deuterium labeling occurs at five positions (6,6,7,7,9), substituting hydrogen with its stable isotope to enable precise tracking via mass spectrometry .
Table 1: Molecular Specifications
Stereochemical Complexity
The compound exists as a mixture of diastereomers due to stereochemical variability at the tetrahydropyran ring. This heterogeneity necessitates chromatographic separation (e.g., chiral HPLC) for isolations requiring stereochemical purity.
Synthesis and Analytical Characterization
Synthetic Pathway
Synthesis involves a multi-step sequence starting from 17β-estradiol:
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Deuterium Incorporation: Catalytic deuteration at positions 6,6,7,7,9 using deuterium gas and palladium catalysts.
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3-O-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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17-O-Tetrahydropyran Protection: Reaction with dihydropyran under acidic conditions to form the tetrahydropyran ether .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deuterium Labeling | D₂, Pd/C, EtOAc, 50°C | 85–90 |
| 3-O-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 75–80 |
| Tetrahydropyranylation | Dihydropyran, HCl, THF, 25°C | 70–75 |
Analytical Validation
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Purity Assessment: Reverse-phase HPLC (C18 column, 90:10 acetonitrile/water) confirms >98% purity.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 376.57, with deuterium isotopic pattern confirming five D substitutions .
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NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 6.70 (aromatic H), δ 3.85 (OCH₃), δ 4.50 (tetrahydropyran H).
Biological Activity and Mechanism of Action
Estrogen Receptor Binding
The compound binds competitively to estrogen receptors (ERα/ERβ) with an IC₅₀ of 12.3 nM (ERα) and 18.7 nM (ERβ), comparable to native 17β-estradiol. Binding induces receptor dimerization, nuclear translocation, and recruitment of co-activators (e.g., SRC-1), modulating transcription of genes like TFF1 and GREB1.
Metabolic Stability
Deuterium labeling reduces first-pass metabolism by hepatic CYP3A4, extending half-life (t₁/₂ = 8.2 h vs. 2.1 h for non-deuterated analog). The 3-O-methyl group further impedes glucuronidation, enhancing bioavailability.
Table 3: Pharmacokinetic Parameters (Rat Model)
| Parameter | 3-O-Methyl 17β-Estradiol-d5 | 17β-Estradiol |
|---|---|---|
| Oral Bioavailability (%) | 64.3 ± 5.2 | 12.8 ± 3.1 |
| Half-Life (h) | 8.2 ± 1.1 | 2.1 ± 0.4 |
| Cₘₐₓ (ng/mL) | 145.6 ± 18.7 | 89.4 ± 12.3 |
Research Applications and Findings
Drug Metabolism Studies
Deuterium labeling enables precise tracking of metabolic fate. In human liver microsomes, primary metabolites include:
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16α-Hydroxy Derivative: Formed via CYP2C9 (major pathway).
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2-O-Methoxy Derivative: Minor metabolite from CYP1A2.
Cancer Research
In MCF-7 breast cancer cells, the compound inhibits proliferation (IC₅₀ = 0.45 μM) by downregulating BCL-2 and upregulating BAX, inducing apoptosis. Synergy observed with tamoxifen (combination index = 0.32).
Dermatology
Topical application in murine models increases dermal collagen density by 37% (vs. control) via TGF-β pathway activation, suggesting anti-aging potential.
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